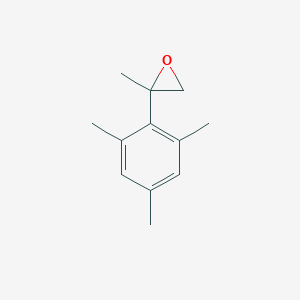
2-Mesityl-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mesityl-2-methyloxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms The mesityl group, derived from mesitylene, is a bulky substituent that can influence the reactivity and properties of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Mesityl-2-methyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of mesityl-substituted alkenes with m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide under mild conditions. The reaction typically proceeds at room temperature and requires careful control of the reaction time to prevent over-oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Mesityl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols or other reduced species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
Diols: Formed through the ring-opening oxidation of the epoxide.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Mesityl-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and other biological molecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Mesityl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is influenced by the mesityl group, which can stabilize intermediates and transition states, thereby affecting the overall reaction pathway. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
2-Mesityl-2-methyloxirane can be compared with other epoxides, such as:
2-Methyloxirane: Lacks the mesityl group, resulting in different reactivity and properties.
2-Phenyl-2-methyloxirane: Contains a phenyl group instead of a mesityl group, leading to variations in stability and reactivity.
2-Ethyl-2-methyloxirane: Has an ethyl group, which influences its chemical behavior compared to the bulkier mesityl group.
The uniqueness of this compound lies in the presence of the mesityl group, which imparts distinct steric and electronic effects, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-methyl-2-(2,4,6-trimethylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-8-5-9(2)11(10(3)6-8)12(4)7-13-12/h5-6H,7H2,1-4H3 |
Clave InChI |
BCXVOOHGNIWNMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2(CO2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


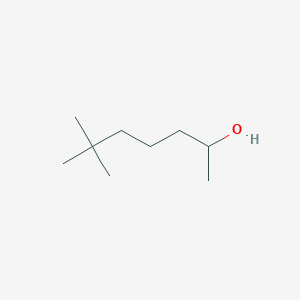

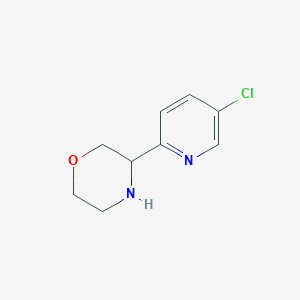
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
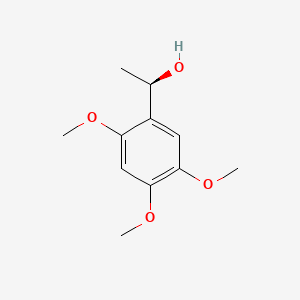
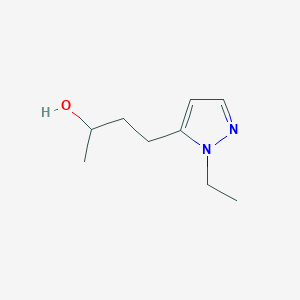
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)
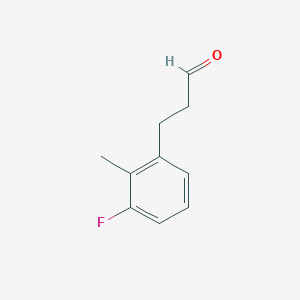


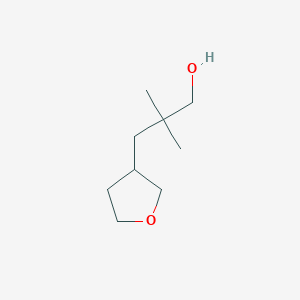
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
